molecular formula C21H23ClN2O2S B11529092 N-(4-chloro-2,5-dimethoxyphenyl)-4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-amine

N-(4-chloro-2,5-dimethoxyphenyl)-4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-amine

Cat. No.: B11529092
M. Wt: 402.9 g/mol
InChI Key: QBBHURPZFNBDEB-UHFFFAOYSA-N
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Description

“N-(4-chloro-2,5-dimethoxyphenyl)-4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-amine” is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(4-chloro-2,5-dimethoxyphenyl)-4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-amine” typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the thiazole ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Substitution reactions: Introduction of the 4-chloro-2,5-dimethoxyphenyl and 4-(2-methylpropyl)phenyl groups through nucleophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for large-scale production, including the use of continuous flow reactors and process intensification techniques to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions could target the thiazole ring or the aromatic rings, potentially leading to the formation of dihydro derivatives.

    Substitution: The compound can undergo various substitution reactions, such as halogenation, nitration, or sulfonation, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂), nitric acid (HNO₃), and sulfuric acid (H₂SO₄) are commonly employed.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions but could include various substituted thiazole derivatives and oxidized or reduced forms of the original compound.

Scientific Research Applications

“N-(4-chloro-2,5-dimethoxyphenyl)-4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-amine” may have several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological processes involving thiazole derivatives.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of “N-(4-chloro-2,5-dimethoxyphenyl)-4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-amine” would depend on its specific biological target. Generally, thiazole derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The compound may exert its effects through:

    Inhibition of enzyme activity: Binding to the active site of enzymes and preventing substrate access.

    Receptor modulation: Acting as an agonist or antagonist at specific receptor sites.

    DNA interaction: Intercalating into DNA strands and affecting replication or transcription processes.

Comparison with Similar Compounds

Similar Compounds

    Thiazole derivatives: Compounds like thiamine (vitamin B1) and sulfathiazole.

    Phenyl-substituted thiazoles: Compounds with similar structural motifs but different substituents on the phenyl rings.

Uniqueness

“N-(4-chloro-2,5-dimethoxyphenyl)-4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-amine” is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other thiazole derivatives.

Properties

Molecular Formula

C21H23ClN2O2S

Molecular Weight

402.9 g/mol

IUPAC Name

N-(4-chloro-2,5-dimethoxyphenyl)-4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-amine

InChI

InChI=1S/C21H23ClN2O2S/c1-13(2)9-14-5-7-15(8-6-14)18-12-27-21(24-18)23-17-11-19(25-3)16(22)10-20(17)26-4/h5-8,10-13H,9H2,1-4H3,(H,23,24)

InChI Key

QBBHURPZFNBDEB-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C2=CSC(=N2)NC3=CC(=C(C=C3OC)Cl)OC

Origin of Product

United States

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